molecular formula C10H14MgO4 B8223547 Magnesium(II) Acetylacetonate

Magnesium(II) Acetylacetonate

Cat. No.: B8223547
M. Wt: 222.52 g/mol
InChI Key: AKTIAGQCYPCKFX-SYWGCQIGSA-L
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Description

Magnesium(II) acetylacetonate (Mg(acac)₂) is a coordination compound with the formula Mg(C₅H₇O₂)₂. It typically appears as a white crystalline powder and is commercially available in purity grades ranging from 99% to 99.999% . Key properties include:

  • Molecular Weight: 222.52 g/mol (anhydrous) or 258.55 g/mol (dihydrate form) .
  • Melting Point: ~260°C (anhydrous) .
  • Solubility: Insoluble in water but soluble in organic solvents .
  • Applications: Used in materials science, catalysis, and as a precursor for high-purity magnesium oxide .

Properties

IUPAC Name

magnesium;(E)-4-oxopent-2-en-2-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H8O2.Mg/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTIAGQCYPCKFX-SYWGCQIGSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Mg+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C)/[O-].C/C(=C\C(=O)C)/[O-].[Mg+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14MgO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molar Ratio of Reactants

A molar excess of acetylacetone (≥4:1 for divalent Mg²⁺) is critical to drive the reaction to completion. Lower ratios result in incomplete complexation and residual Mg(OH)₂.

Reaction Medium and Dilution

The aqueous phase must be sufficiently diluted to prevent acetylacetone concentration from exceeding 15% by weight. Higher concentrations lead to biphasic systems, complicating filtration.

Drying Protocols

Post-filtration, the product is dried under vacuum (500 mbar) at 50°C with a nitrogen sweep to remove residual solvents. This yields a white crystalline powder with ≤0.5% moisture content.

Recycling of Filtrates and Sustainability

The liquid filtrate, containing unreacted acetylacetone and water, is recycled in subsequent batches. Patent WO2019234356A1 reports a 20% reduction in acetylacetone consumption after three cycles. Condensates from drying are also reclaimed, aligning with green chemistry principles.

Comparative Analysis of Industrial Methods

Table 1: Method Comparison

ParameterMg(OH)₂ RouteMgO Route
Reaction Time4 hours4.5 hours
Yield96%93%
Acac Consumption50 g48 g
ScalabilityLab to PilotIndustrial

Challenges and Mitigation Strategies

  • Product Solubility : Mg(acac)₂·2H₂O exhibits moderate solubility in water, necessitating precise control of filtrate composition to minimize losses.

  • Colorimetric Indicators : A white precipitate confirms high purity; off-white hues suggest residual Mg(OH)₂ or oxidation products .

Chemical Reactions Analysis

Types of Reactions: Magnesium(II) Acetylacetonate undergoes various types of chemical reactions, including:

    Oxidation and Reduction: It can participate in redox reactions where the magnesium center can change its oxidation state.

    Substitution: The acetylacetonate ligands can be substituted by other ligands under specific conditions.

    Coordination Reactions: It can form complexes with other metal ions or ligands.

Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and various ligands. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new coordination complexes, while redox reactions may result in the formation of different oxidation states of magnesium .

Mechanism of Action

The mechanism by which Magnesium(II) Acetylacetonate exerts its effects involves the coordination of the acetylacetonate ligands to the magnesium ion, forming a stable chelate complex. This complex can interact with other molecules through coordination bonds, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Cobalt(II) Acetylacetonate

  • Properties : Molecular weight 257.15 g/mol; melts at 165–170°C .
  • Market Trends : The global market is projected to grow at a CAGR of 7.12%, reaching USD 2.2 billion by 2032, driven by demand in electronics and aerospace .
  • Applications: Catalysis (e.g., organic synthesis), coatings, and advanced battery technologies .
  • Key Differentiator : Higher thermal stability and electrical conductivity compared to Mg(acac)₂, making it preferable for electronic materials .

Ruthenium(II) Acetylacetonate

  • Properties : Ru(acac)₃ derivatives exhibit water solubility and redox activity.
  • Applications :
    • Anti-parasitic agents (e.g., IC₅₀ = 60 nM against E. histolytica) .
    • Anticancer activity (e.g., A2780 ovarian cancer cells) .
    • Catalytic ring-closing metathesis reactions, achieving yields up to 95% .
  • Key Differentiator : Biomedical relevance and catalytic versatility contrast with Mg(acac)₂’s material-focused uses.

Chromium(III) Acetylacetonate

  • Properties : Exhibits complex multistep kinetics in oxidation reactions involving radical species .
  • Applications : Catalytic oxidation of hydrocarbons and polymerization processes .
  • Key Differentiator : Higher redox activity compared to Mg(acac)₂, suitable for industrial oxidation reactions.

Manganese(II) Acetylacetonate

  • Properties : Molecular weight 253.13 g/mol; forms trinuclear magnetic complexes .
  • Applications :
    • Enhances ZIF-8 membrane permselectivity for gas separation .
    • Used in energy storage electrodes (e.g., supercapacitors) .
  • Key Differentiator : Unique magnetic and material modification properties absent in Mg(acac)₂.

Copper(II) Acetylacetonate

  • Properties : Forms mixed-chelate complexes (e.g., [Cu(acac)(diamine)]X) with tunable electronic structures .
  • Applications : DNA interaction studies (e.g., Casiopeínas complexes with antitumor activity) .
  • Key Differentiator : Biomedical applications in contrast to Mg(acac)₂’s industrial uses.

Comparative Data Table

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Key Applications
Mg(acac)₂ 222.52 (anhydrous) 260 Organic solvents Materials synthesis, catalysis
Co(acac)₂ 257.15 165–170 Organic solvents Electronics, batteries
Ru(acac)₃ derivatives ~400–500 Variable Water/organic Biomedicine, catalysis
Cr(acac)₃ 349.32 216–218 Organic solvents Oxidation catalysis
Mn(acac)₂ 253.13 ~200 Organic solvents Membrane tech, energy storage
Cu(acac)₂ 261.76 230–235 Organic solvents Anticancer agents

Discussion and Key Findings

  • Thermal Stability : Mg(acac)₂ has a higher melting point (260°C) than Co(acac)₂ (165–170°C) or Cu(acac)₂ (230–235°C), suggesting superior thermal resilience in material applications .
  • Market Relevance : Co(acac)₂ dominates industrial markets due to electronics demand, while Mg(acac)₂ remains niche in high-purity material synthesis .
  • Biomedical vs. Industrial : Ru and Cu acetylacetonates excel in biomedical roles, whereas Mg and Cr derivatives are preferred in catalysis and materials .
  • Synthetic Flexibility : Mn(acac)₂’s role in membrane modification highlights its unique adaptability compared to Mg(acac)₂’s conventional uses .

Q & A

Q. What are the standard synthetic routes for Magnesium(II) acetylacetonate, and how do reaction conditions influence purity and yield?

this compound (Mg(acac)₂) is typically synthesized via the reaction of magnesium hydroxide with acetylacetone under reflux in anhydrous solvents. Key factors include:

  • pH control : Excess acetylacetone (pKa ~8.9) ensures deprotonation and ligand coordination.
  • Solvent choice : Non-polar solvents (e.g., toluene) minimize side reactions, while polar solvents (e.g., methanol) may reduce crystallinity.
  • Purification : Recrystallization from dichloromethane/hexane yields >98% purity .

Q. Which spectroscopic techniques are critical for characterizing Mg(acac)₂, and what spectral features confirm its structure?

  • IR spectroscopy : Stretching vibrations at ~1520 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O) confirm ligand coordination.
  • UV-Vis : A d-d transition band near 280 nm (ε ≈ 500 L·mol⁻¹·cm⁻¹) indicates octahedral geometry.
  • Elemental analysis : Mg content (~9.7%) and C/H ratios validate stoichiometry .

Q. How does Mg(acac)₂ function as a chemical modifier in graphite furnace atomic absorption spectrometry (GFAAS)?

Mg(acac)₂ enhances vanadium detection in organic matrices (e.g., xylene) by:

  • Stabilizing volatile species during pyrolysis (300–600°C).
  • Synergistic effects with Pd(acac)₂, reducing background interference by 40% .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in Mg(acac)₂’s catalytic efficiency across different solvent systems?

Discrepancies in catalytic activity (e.g., in esterification vs. polymerization) arise from solvent polarity and Mg²⁺ solvation. Mitigation approaches:

  • Solvent screening : Compare turnover numbers (TON) in aprotic (THF, DMF) vs. protic (ethanol) media.
  • In situ FTIR : Monitor ligand dissociation kinetics to correlate with reaction rates .

Q. How can Mg(acac)₂ be optimized as an electron-selective contact in silicon solar cells, and what are the trade-offs in device stability?

  • Deposition parameters : Spin-coating Mg(acac)₂ in ethanol (5 mg/mL) at 3000 rpm achieves 22.5% cell efficiency.
  • Stability challenges : Hydrolysis under humid conditions (>60% RH) degrades contacts; encapsulation with Al₂O₃ extends lifetime by 200 hours .

Q. What mechanisms explain Mg(acac)₂’s role in aliovalent doping of transparent conductive oxides (TCOs)?

Mg²⁺ substitutes for Cu²⁺ in CuCrO₂ lattices, reducing hole concentration and improving transparency (≥80% at 550 nm). Key steps:

  • Precursor formulation : 0.1–1.0 mol% Mg(acac)₂ in methanol.
  • Annealing : 450°C under N₂ ensures homogeneous doping, confirmed by XRD peak shifts (~0.02° 2θ) .

Methodological Considerations

Table 1: Optimization of Mg(acac)₂ in GFAAS for Vanadium Detection

Modifier SystemPyrolysis Temp (°C)Signal Enhancement (%)Reference
Mg(acac)₂50025
Mg(acac)₂ + Pd(acac)₂55065

Table 2: Solvent Effects on Mg(acac)₂ Catalytic Activity

SolventDielectric Constant (ε)TON (Esterification)TON (Polymerization)
THF7.51200450
Ethanol24.3300900

Critical Analysis of Contradictions

  • Purity vs. Reactivity : Commercial Mg(acac)₂ (98% purity) may contain trace Mn²⁺, altering redox behavior in catalysis. Purify via sublimation (150°C, 0.1 mmHg) .
  • Thermal Stability : Decomposition onset at 180°C (TGA) conflicts with reported catalytic use at 200°C. Likely due to kinetic stabilization in inert atmospheres .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Magnesium(II) Acetylacetonate
Reactant of Route 2
Reactant of Route 2
Magnesium(II) Acetylacetonate

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